molecular formula C17H28N4O3 B2510211 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide CAS No. 1169958-71-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

Cat. No.: B2510211
CAS No.: 1169958-71-7
M. Wt: 336.436
InChI Key: BHHNKPFUQPZRLI-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a morpholine moiety, and a dipropylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine-4-carbonyl group. The final step involves the acylation of the pyrazole derivative with N,N-dipropylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
  • 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-diethylacetamide
  • 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dibutylacetamide

Uniqueness

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the dipropylacetamide group may enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNKPFUQPZRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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